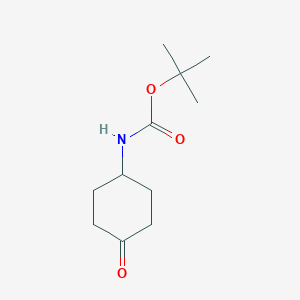

N-4-Boc-aminocyclohexanone

描述

属性

IUPAC Name |

tert-butyl N-(4-oxocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8H,4-7H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVFPGFWUKBXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363711 | |

| Record name | tert-Butyl (4-oxocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179321-49-4 | |

| Record name | tert-Butyl (4-oxocyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-oxocyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of N-4-Boc-aminocyclohexanone?

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-4-Boc-aminocyclohexanone is a versatile bifunctional molecule that serves as a crucial building block in modern organic and medicinal chemistry. Featuring a cyclohexanone ring, a protected amine, and a ketone carbonyl group, it offers two distinct points for chemical modification. The tert-butyloxycarbonyl (Boc) protecting group ensures stability of the amine functionality, allowing for selective reactions at the ketone. This guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its characterization and key synthetic transformations. Furthermore, it explores the role of its structural motif in biologically active molecules, particularly as inhibitors of the fungal ergosterol biosynthesis pathway.

Chemical Identity and Physical Properties

This compound is commercially available as a white to off-white solid. Its core structure is a cyclohexane ring functionalized with a ketone and a Boc-protected amine at the 4-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | tert-butyl (4-oxocyclohexyl)carbamate[1][2] |

| Synonyms | (4-Oxocyclohexyl)carbamic acid tert-butyl ester, 4-(tert-Butoxycarbonylamino)cyclohexanone, 4-(Boc-amino)cyclohexanone[3] |

| CAS Number | 179321-49-4[3] |

| Molecular Formula | C₁₁H₁₉NO₃[2] |

| Molecular Weight | 213.27 g/mol |

| InChI Key | WYVFPGFWUKBXPZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCC(=O)CC1 |

Table 2: Physical Properties

| Property | Value |

| Appearance | White to almost white powder or solid[4] |

| Melting Point | 114-118 °C[4] |

| Boiling Point (Predicted) | 335.9 ± 31.0 °C[4] |

| Density (Predicted) | 1.06 ± 0.1 g/cm³[4] |

| Solubility | Soluble in methanol[4] |

| Storage Temperature | 2-8 °C[4] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound. The following tables summarize the expected and reported spectral data.

Table 3: ¹H-NMR Spectral Data (DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.64 | d, J = 7.5 Hz | 1H | N-H |

| 4.48 | s | 1H | CH-N |

| 3.12-3.31 | m | 2H | CH₂ adjacent to C=O |

| 1.69-1.76 | m | 4H | Other ring CH₂ |

| 1.35 | s | 9H | C(CH₃)₃ (Boc) |

| 1.06-1.20 | m | 2H | CH₂ adjacent to C=O |

Table 4: ¹³C-NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~210 | C=O (ketone) |

| ~155 | C=O (carbamate) |

| ~78 | C(CH₃)₃ (Boc) |

| ~48 | CH-N |

| ~40 | CH₂ adjacent to C=O |

| ~33 | Other ring CH₂ |

| ~28 | C(CH₃)₃ (Boc) |

Table 5: FT-IR Spectral Data (Characteristic Absorptions)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H stretch (carbamate) |

| ~2950 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (ketone) |

| ~1685 | C=O stretch (carbamate) |

| ~1520 | N-H bend (carbamate) |

| ~1160 | C-O stretch (carbamate) |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the ketone and the Boc-protected amine.

-

Stability : The Boc protecting group is stable under basic, nucleophilic, and mild reducing conditions. It is, however, readily cleaved under acidic conditions (e.g., trifluoroacetic acid, hydrochloric acid in an organic solvent) to yield the corresponding primary amine.

-

Reactivity of the Ketone : The ketone carbonyl group is susceptible to nucleophilic attack. Key reactions include:

-

Reductive Amination : The ketone can be converted to a secondary amine by reaction with a primary amine in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). This is a cornerstone reaction for building molecular complexity from this scaffold.

-

Grignard and Organolithium Reactions : Addition of organometallic reagents to the ketone will produce tertiary alcohols.

-

Wittig Reaction : Conversion of the ketone to an alkene can be achieved using phosphorus ylides.

-

-

Pictet-Spengler Reaction : While the cyclohexyl ring itself is not aromatic, derivatives where the amine is part of a β-arylethylamine structure can undergo this important cyclization reaction to form tetrahydroisoquinolines and related heterocyclic systems.

Experimental Protocols

The following are generalized protocols for the characterization and reaction of this compound. Researchers should adapt these based on their specific laboratory conditions and equipment.

Determination of Melting Point

-

A small amount of the crystalline solid is placed in a capillary tube, sealed at one end.

-

The tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.[5][6][7]

FT-IR Spectroscopy (KBr Pellet Method)

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FT-IR spectrometer.

-

The spectrum is recorded over the range of 4000-400 cm⁻¹.[8][9][10]

NMR Spectroscopy

-

Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

For ¹H NMR, standard acquisition parameters can be used, such as a 45° pulse width and a relaxation delay of 1-2 seconds.[11]

-

For ¹³C NMR, a sufficient number of scans (e.g., 256 or more) is required due to the low natural abundance of the ¹³C isotope. A relaxation delay may be necessary to obtain quantitative data for all carbon signals.[12][13]

Synthesis via Oxidation (Illustrative)

The synthesis of this compound can be achieved by the oxidation of N-4-Boc-aminocyclohexanol. A Chinese patent describes a method using sodium hypochlorite or sodium chlorite.[14]

Caption: Synthetic workflow for this compound.

Reductive Amination Protocol (Illustrative)

The following is a general procedure for the reductive amination of this compound with a primary amine.

Caption: Key steps in the reductive amination of this compound.

Applications in Drug Discovery and Development

The 4-aminocyclohexanone scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a range of biological activities.

Antifungal Agents

Derivatives of 4-aminopiperidine, a closely related scaffold, have demonstrated potent antifungal activity. These compounds act by inhibiting ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. The mechanism of action involves the inhibition of two key enzymes: sterol C14-reductase and sterol C8-isomerase.[15] This disruption of ergosterol production leads to the accumulation of toxic sterol intermediates and compromises the fungal cell membrane, ultimately leading to cell death.

Caption: Inhibition of the ergosterol biosynthesis pathway.

Analgesics and CNS-Active Agents

The 4-amino-4-arylcyclohexanone framework has been explored for its analgesic properties. Structure-activity relationship (SAR) studies have shown that modifications to the aryl ring and the amino substituent can significantly impact the analgesic potency and central nervous system activity of these compounds.[16]

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its well-defined physical and chemical properties, combined with its dual reactivity, make it an ideal starting material for the creation of diverse molecular libraries. The demonstrated biological activity of its derivatives, particularly as antifungal agents, underscores the importance of the 4-aminocyclohexanone scaffold in medicinal chemistry. This guide provides a foundational resource for researchers looking to exploit the full potential of this important chemical intermediate.

References

- 1. jk-sci.com [jk-sci.com]

- 2. 4-(N-Boc-amino)cyclohexanone | LGC Standards [lgcstandards.com]

- 3. This compound | C11H19NO3 - BuyersGuideChem [buyersguidechem.com]

- 4. The 4-aminopiperidine series has limited anti-tubercular and anti-staphylococcus aureus activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chm.uri.edu [chm.uri.edu]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. eng.uc.edu [eng.uc.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. sc.edu [sc.edu]

- 13. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 14. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-4-Boc-aminocyclohexanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-4-Boc-aminocyclohexanone, a key building block in modern organic and medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its application in the synthesis of bioactive molecules, including a discussion of the mechanism of action of derived pharmaceuticals.

Core Compound Information

This compound, also known by its systematic IUPAC name tert-butyl (4-oxocyclohexyl)carbamate, is a versatile synthetic intermediate. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine enhances its stability and solubility, making it an ideal substrate for a variety of chemical transformations.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 179321-49-4 | [1] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 114-118 °C | |

| Solubility | Soluble in methanol, chloroform, and other common organic solvents. | |

| IUPAC Name | tert-butyl N-(4-oxocyclohexyl)carbamate | [1] |

| InChI Key | WYVFPGFWUKBXPZ-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C)OC(=O)NC1CCC(=O)CC1 | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the corresponding Boc-protected amino alcohol. The following protocol is a detailed method for its preparation.

Experimental Protocol: Synthesis of tert-butyl (4-oxocyclohexyl)carbamate

This procedure outlines the synthesis of this compound from tert-butyl 4-hydroxycyclohexylcarbamate via a Swern oxidation.

Materials:

-

tert-Butyl 4-hydroxycyclohexylcarbamate (2.56 g, 11.9 mmol)

-

Oxalyl chloride (1.7 mL, 19.5 mmol)

-

Dimethyl sulfoxide (DMSO) (2.0 mL, 28.2 mmol)

-

Triethylamine (8.4 mL, 60.3 mmol)

-

Dichloromethane (DCM), anhydrous

-

Chloroform

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Magnesium sulfate, anhydrous

-

Water

Procedure:

-

A solution of DMSO (2.0 mL) in DCM (6 mL) is added dropwise to a solution of oxalyl chloride (1.7 mL) in DCM (30 mL) at -60 °C over a period of 10 minutes.

-

The reaction mixture is stirred at -60 °C for an additional 10 minutes.

-

A solution of tert-butyl 4-hydroxycyclohexylcarbamate (2.56 g) in DCM (140 mL) is then added dropwise over 35 minutes, maintaining the temperature at -60 °C.

-

The mixture is stirred for a further 40 minutes at -60 °C.

-

Triethylamine (8.4 mL) is added at -60 °C, and the reaction mixture is allowed to warm to room temperature.

-

Upon completion of the reaction, water is added, and the product is extracted with chloroform.

-

The organic layer is washed sequentially with saturated aqueous ammonium chloride solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The resulting residue is purified by silica gel column chromatography (eluent: chloroform/ethyl acetate) to yield tert-butyl (4-oxocyclohexyl)carbamate as a white solid (2.23 g, 87% yield).[3]

Analytical Data

Characterization of this compound is crucial for confirming its identity and purity. The following data is representative of a pure sample.

Table 2: ¹H NMR Spectral Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 6.64 | d, J = 7.5 Hz | 1H | NH |

| 4.48 | s | 1H | CH-N |

| 3.12-3.31 | m | 2H | CH₂ adjacent to N |

| 1.69-1.76 | m | 4H | CH₂ |

| 1.35 | s | 9H | C(CH₃)₃ |

| 1.06-1.20 | m | 4H | CH₂ |

Solvent: DMSO-d₆[3]

Note: Further analytical data including ¹³C NMR, IR, and Mass Spectrometry would be necessary for complete characterization and are typically provided by suppliers or can be found in spectral databases.

Applications in Drug Development

This compound is a valuable building block in the synthesis of a wide range of biologically active molecules and active pharmaceutical ingredients (APIs).[4] Its ketone functionality allows for further elaboration of the cyclohexyl ring, most commonly through reductive amination to introduce new substituents.

Experimental Protocol: Reductive Amination (General Procedure)

The following is a general protocol for the reductive amination of a ketone, which can be adapted for this compound.

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Glacial acetic acid (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound in anhydrous DCM.

-

Add the amine via syringe to the solution.

-

Add glacial acetic acid to the reaction mixture and stir at room temperature for 20-30 minutes to facilitate iminium ion formation.

-

Slowly add sodium triacetoxyborohydride in portions.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography.

Case Study: Oseltamivir (Tamiflu®)

While not directly synthesized from this compound, the anti-influenza drug Oseltamivir (Tamiflu®) features a substituted cyclohexene ring that highlights the importance of such carbocyclic scaffolds in drug design. The mechanism of action of Oseltamivir provides a relevant example of how molecules containing this core structure can interact with biological targets.

Oseltamivir is a neuraminidase inhibitor.[5][6] Neuraminidase is a viral enzyme crucial for the release of new virus particles from infected host cells. By inhibiting this enzyme, Oseltamivir prevents the spread of the virus.

Signaling Pathway of Neuraminidase Inhibition:

-

Viral Budding: After replication within a host cell, new influenza virions emerge from the cell membrane.

-

Hemagglutinin Binding: The new virions are tethered to the host cell via the interaction of viral hemagglutinin with sialic acid residues on the cell surface.

-

Neuraminidase Action: The viral neuraminidase enzyme cleaves these sialic acid residues, releasing the newly formed virions and allowing them to infect other cells.

-

Inhibition by Oseltamivir: Oseltamivir carboxylate, the active metabolite of Oseltamivir, acts as a competitive inhibitor of the neuraminidase enzyme. It binds to the active site of neuraminidase, preventing it from cleaving sialic acid.

-

Viral Aggregation and Reduced Spread: As a result, the new virions remain attached to the host cell surface, leading to viral aggregation and a reduction in the spread of the infection.

Conclusion

This compound is a fundamentally important building block for the synthesis of complex organic molecules. Its straightforward synthesis and the versatility of its ketone functional group make it a valuable tool for medicinal chemists and drug development professionals. The principles of its reactivity, particularly in reactions like reductive amination, are central to the construction of novel chemical entities with potential therapeutic applications. Understanding the properties and reactivity of such intermediates is crucial for the advancement of pharmaceutical research and development.

References

- 1. tert-butyl N-(4-oxocyclohexyl)carbamate | C11H19NO3 | CID 1512535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. berrchem.com [berrchem.com]

- 3. 4-N-Boc-aminocyclohexanone | 179321-49-4 [chemicalbook.com]

- 4. Oseltamivir - Wikipedia [en.wikipedia.org]

- 5. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: tert-Butyl 4-Oxocyclohexylcarbamate in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-oxocyclohexylcarbamate, a key building block in modern medicinal chemistry. We will delve into its fundamental chemical properties, common synthetic applications with detailed experimental protocols, and its role in the development of novel therapeutics.

Core Chemical Data

tert-Butyl 4-oxocyclohexylcarbamate is a versatile bifunctional molecule containing a ketone and a Boc-protected amine. This unique structure makes it an ideal starting material for the synthesis of a wide variety of more complex molecules, particularly those with a substituted cyclohexylamine scaffold, a common motif in pharmacologically active compounds.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-(4-oxocyclohexyl)carbamate | [1] |

| CAS Number | 179321-49-4 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₉NO₃ | [1][2][4] |

| Molecular Weight | 213.27 g/mol | [1][4] |

| Appearance | White powder | [2] |

| Melting Point | 114-118 °C | [3][4] |

| Storage Temperature | 2-8°C | [3] |

Key Synonyms and Identifiers

The following table provides a list of common synonyms and identifiers for tert-butyl 4-oxocyclohexylcarbamate, which is crucial for efficient literature and database searches.

| Synonym | Reference |

| 4-(Boc-amino)cyclohexanone | [1] |

| N-Boc-4-aminocyclohexanone | [1][2] |

| tert-Butyl (4-oxocyclohexyl)carbamate | [1][2][3][5] |

| (4-Oxocyclohexyl)carbamic acid tert-butyl ester | [1][2][3][5][6] |

| 4-(tert-Butoxycarbonylamino)cyclohexanone | [1][3] |

| 4-N-Boc-Aminocyclohexanone | [1][4] |

| Carbamic acid, N-(4-oxocyclohexyl)-, 1,1-dimethylethyl ester | [1] |

| 1,1-dimethylethyl (4-oxocyclohexyl)carbamate | [1] |

Synthetic Applications and Experimental Protocols

A primary application of tert-butyl 4-oxocyclohexylcarbamate in drug development is its use in reductive amination reactions. This reaction allows for the introduction of a wide variety of substituents at the 4-position of the cyclohexane ring, a key step in building molecular diversity for structure-activity relationship (SAR) studies.

Representative Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the reductive amination of tert-butyl 4-oxocyclohexylcarbamate with a primary amine.

Materials:

-

tert-Butyl 4-oxocyclohexylcarbamate

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a solution of tert-butyl 4-oxocyclohexylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add the primary amine (1.1 eq).

-

Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted tert-butyl 4-aminocyclohexylcarbamate.

Quantitative Data Summary (Illustrative)

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Mass (g) | Moles (mmol) |

| tert-Butyl 4-oxocyclohexylcarbamate | 1.0 | 213.27 | 2.13 | 10.0 |

| Benzylamine | 1.1 | 107.15 | 1.18 | 11.0 |

| Sodium triacetoxyborohydride | 1.5 | 211.94 | 3.18 | 15.0 |

| Product | 304.44 | |||

| Yield (%) | Typically >80% |

Experimental Workflow

The following diagram illustrates the key steps in the reductive amination of tert-butyl 4-oxocyclohexylcarbamate.

This streamlined workflow highlights the sequential nature of the reaction, from the initial condensation of the ketone and amine to form an imine, followed by its reduction to the final amine product, and concluding with the necessary workup and purification steps to isolate the target compound. This versatile reaction is a cornerstone in the synthesis of diverse compound libraries for drug discovery.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. youtube.com [youtube.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. tert-butyl N-(4-oxocyclohexyl)carbamate | C11H19NO3 | CID 1512535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Navigating the Solubility and Stability of N-4-Boc-aminocyclohexanone: A Technical Guide for Researchers

For Immediate Release

In the landscape of pharmaceutical research and drug development, a profound understanding of the physicochemical properties of chemical intermediates is paramount. This technical guide offers an in-depth exploration of the solubility and stability of N-4-Boc-aminocyclohexanone, a key building block in the synthesis of a variety of biologically active molecules. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, providing essential data, experimental protocols, and visualizations to facilitate its effective use in the laboratory.

Executive Summary

This compound, also known as tert-butyl (4-oxocyclohexyl)carbamate, is a versatile intermediate whose utility is significantly influenced by its solubility in common laboratory solvents and its chemical stability under various conditions. This guide provides a comprehensive overview of these properties, offering a foundation for its handling, storage, and application in synthetic chemistry. While specific quantitative solubility data is not widely published, this guide presents qualitative solubility information and outlines detailed protocols for its empirical determination. Furthermore, a thorough analysis of the stability of the tert-butoxycarbonyl (Boc) protecting group and the cyclohexanone moiety is presented, alongside methodologies for assessing the compound's degradation.

Data Presentation: Solubility Profile

| Solvent | Chemical Class | Polarity | Predicted Solubility | Rationale |

| Methanol (MeOH) | Polar Protic | High | Soluble[1][2] | The polar hydroxyl group can hydrogen bond with the carbamate and ketone moieties. |

| Ethanol (EtOH) | Polar Protic | High | Soluble | Similar to methanol, it can engage in hydrogen bonding. |

| Isopropanol (IPA) | Polar Protic | Medium | Moderately Soluble | Reduced polarity compared to methanol and ethanol may slightly decrease solubility. |

| Water (H₂O) | Polar Protic | Very High | Sparingly Soluble to Insoluble | The nonpolar Boc group and cyclohexane ring likely limit solubility in highly polar water. |

| Dichloromethane (DCM) | Polar Aprotic | Medium | Soluble | Its ability to dissolve a wide range of organic compounds suggests good solubility. |

| Chloroform (CHCl₃) | Polar Aprotic | Medium | Slightly Soluble | Similar to DCM, but some sources indicate limited solubility[3]. |

| Tetrahydrofuran (THF) | Polar Aprotic | Medium | Soluble | A versatile solvent for many organic compounds. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Medium | Moderately Soluble | The ester group can interact with the polar functionalities of the molecule. |

| Acetone | Polar Aprotic | Medium | Soluble | A good solvent for many ketones and carbamates. |

| Acetonitrile (ACN) | Polar Aprotic | High | Moderately Soluble | A polar aprotic solvent that should facilitate dissolution. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Soluble | A strong polar aprotic solvent capable of dissolving a wide array of compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Soluble | A powerful solvent for a broad spectrum of organic molecules. |

Chemical Stability

The stability of this compound is primarily dictated by the lability of the Boc protecting group and the reactivity of the cyclohexanone ring.

Boc Group Stability: The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group known for its stability under basic and nucleophilic conditions[4]. However, it is highly susceptible to cleavage under acidic conditions[4]. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutene and carbon dioxide[5].

-

Acidic Conditions: Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) will readily cleave the Boc group. Even milder acidic conditions can lead to deprotection over time. For instance, in a solution of acetonitrile/water with 0.1% TFA, a similar Boc-protected compound showed approximately 10% cleavage after 4 hours at room temperature[6].

-

Basic Conditions: The Boc group is generally stable to basic conditions, making it orthogonal to other protecting groups like Fmoc[4].

-

Thermal Stability: Prolonged exposure to high temperatures can also lead to the thermal deprotection of the Boc group[6].

Cyclohexanone Ring Stability: The cyclohexanone ring is generally stable under neutral and mildly acidic or basic conditions. However, it can be susceptible to oxidation, especially in the presence of strong oxidizing agents. The ketone functionality can also undergo various reactions typical of ketones.

Experimental Protocols

To aid researchers in their work with this compound, this section provides detailed methodologies for determining its solubility and assessing its stability.

Protocol 1: Determination of Quantitative Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, DCM, etc.)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial.

-

Seal the vial and place it on an orbital shaker or use a magnetic stirrer to agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method with a pre-established calibration curve.

-

Calculate the solubility in mg/mL or g/100mL.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method to monitor the degradation of this compound over time.

Instrumentation and Conditions (Suggested Starting Point):

-

HPLC System: A system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with an optional modifier like 0.1% formic acid for better peak shape).

-

Initial conditions: 30% Acetonitrile, 70% Water.

-

Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.

-

Hold at 90% Acetonitrile for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm (based on the carbamate chromophore).

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

For each stability study, dilute the stock solution with the solvent of interest to a final concentration (e.g., 0.1 mg/mL).

-

Store the solutions under the desired conditions (e.g., room temperature, elevated temperature, protected from light, or exposed to light).

-

At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of each solution.

-

Inject the sample directly into the HPLC system.

-

Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Calculate the percentage of remaining this compound and the percentage of each degradation product.

Protocol 3: Forced Degradation Studies

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.

Procedure:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl in a suitable co-solvent (e.g., methanol or acetonitrile) and heat at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the sample before HPLC analysis.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a suitable co-solvent and heat at a controlled temperature. Neutralize the sample before analysis.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80 °C) for an extended period. Also, reflux a solution of the compound.

-

Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) and/or visible light.

For all forced degradation samples, analyze by the developed HPLC method to observe the extent of degradation and the formation of degradation products.

Visualizations

To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

This compound is a valuable synthetic intermediate whose successful application hinges on a clear understanding of its solubility and stability. While quantitative data remains sparse, this guide provides a solid framework for its use by presenting predicted solubility, outlining its stability profile with a focus on the acid-labile Boc group, and offering detailed experimental protocols for researchers to generate their own empirical data. The provided visualizations further serve to clarify the key experimental workflows and chemical transformations. By leveraging the information within this technical guide, researchers can more effectively and efficiently incorporate this compound into their synthetic strategies, ultimately accelerating the pace of drug discovery and development.

References

N-4-Boc-aminocyclohexanone: A Technical Guide for Researchers and Drug Development Professionals

Introduction

N-4-Boc-aminocyclohexanone, with the CAS number 179321-49-4, is a versatile synthetic intermediate that plays a crucial role in medicinal chemistry and drug development. Its unique structural features, including a protected amine and a reactive ketone functional group, make it a valuable building block for the synthesis of a wide range of complex molecules and pharmacologically active compounds. This technical guide provides an in-depth overview of the commercial availability, purity grades, and key experimental protocols related to this compound, aimed at researchers, scientists, and professionals in the field of drug discovery and development.

Commercial Suppliers and Purity Grades

This compound is readily available from a variety of commercial chemical suppliers. The compound is typically offered in high purity grades, suitable for demanding research and development applications. The most common purity levels are ≥98% as determined by Gas Chromatography (GC) and 95%.

Below is a summary of representative commercial suppliers and their offered purity grades for this compound. It is important to note that specific impurity profiles can vary between suppliers and batches, and it is always recommended to consult the supplier's Certificate of Analysis (CoA) for detailed information.

| Supplier | Purity Grade | Analytical Method | Physical Form | Storage Conditions |

| Chem-Impex | ≥98% | GC | White powder | 0-8°C |

| Sigma-Aldrich | 95% | Not specified | Solid | 2-8°C |

| Hyma Synthesis Pvt. Ltd. | 98% | Not specified | Not specified | Not specified |

Physicochemical Properties

| Property | Value |

| CAS Number | 179321-49-4 |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Synonyms | tert-Butyl (4-oxocyclohexyl)carbamate, 4-(tert-Butoxycarbonylamino)cyclohexanone |

| Melting Point | 114-118 °C |

| Appearance | White to off-white powder or solid |

| Storage Temperature | 2-8°C |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from 4-aminocyclohexanol. This process includes the protection of the amino group followed by oxidation of the hydroxyl group.

Step 1: Boc Protection of 4-Aminocyclohexanol

-

Dissolve 4-aminocyclohexanol hydrochloride in a suitable organic solvent such as dichloromethane.

-

Add a base, for example, poly-guanidine, to neutralize the hydrochloride and facilitate the reaction.

-

Slowly add di-tert-butyl dicarbonate (Boc anhydride) to the reaction mixture at room temperature.

-

Stir the reaction for 12-24 hours.

-

After the reaction is complete, filter the mixture and wash the organic layer.

-

Dry the organic layer and remove the solvent under reduced pressure to obtain N-Boc-4-aminocyclohexanol.

Step 2: Oxidation to this compound

-

Dissolve the N-Boc-4-aminocyclohexanol obtained in the previous step in a suitable solvent like dichloromethane.

-

Add an oxidizing agent. A common and effective method involves the use of a sodium hypochlorite or sodium chlorite solution in the presence of an acid.

-

Stir the reaction mixture for 1-2 hours.

-

After the reaction is complete, separate the organic layer.

-

Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and remove the solvent by rotary evaporation to yield the final product, this compound, as a white solid.

Quality Control and Analytical Methods

The purity of this compound is critical for its application in pharmaceutical synthesis. The primary analytical techniques used for quality control include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Representative GC Method for Purity Analysis:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5 or equivalent).

-

Injector Temperature: 250 °C

-

Detector: Flame Ionization Detector (FID)

-

Detector Temperature: 300 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) and hold.

-

Carrier Gas: Helium or Nitrogen.

Spectroscopic Characterization:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is expected to show characteristic signals for the protons of the cyclohexyl ring, the N-H proton of the carbamate, and a sharp singlet for the nine equivalent protons of the tert-butyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for the carbonyl carbon of the ketone, the carbonyl carbon of the carbamate, the quaternary carbon of the tert-butyl group, and the carbons of the cyclohexyl ring.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate, the C=O stretching of the ketone, and the C=O stretching of the carbamate.

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the two-step synthesis of this compound from 4-aminocyclohexanol hydrochloride.

Caption: Synthetic pathway for this compound.

Role in Drug Discovery Workflow

This compound serves as a key building block in the early stages of drug discovery, particularly in the synthesis of libraries of compounds for screening against various biological targets. Its bifunctional nature allows for diverse chemical modifications.

Caption: Role of this compound in a typical drug discovery workflow.

Whitepaper: The Strategic Role of the tert-Butoxycarbonyl (Boc) Protecting Group in Enhancing the Stability and Synthetic Utility of Aminocyclohexanones

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aminocyclohexanones are pivotal chemical intermediates in the synthesis of complex pharmaceuticals, most notably in the development of Bruton's Tyrosine Kinase (BTK) inhibitors for oncology.[1] The inherent reactivity of the primary or secondary amine functionality within these scaffolds presents a significant challenge, necessitating the use of a protecting group to prevent unwanted side reactions, oxidation, and decomposition during multi-step synthetic sequences.[1] The tert-butoxycarbonyl (Boc) group has emerged as a preeminent choice for this role due to its unique combination of robust stability under a wide range of conditions and its facile, selective removal under mild acidic conditions. This technical guide provides an in-depth analysis of how the Boc group stabilizes the aminocyclohexanone core, presents relevant physicochemical data, details key experimental protocols, and offers logical frameworks for its strategic implementation in complex synthetic workflows.

The Chemical Basis for Boc-Mediated Stability

The effectiveness of the Boc group stems from both electronic and steric effects that fundamentally alter the reactivity of the amine nitrogen.

-

Electronic Deactivation : The nitrogen lone pair of the amine is delocalized through resonance into the adjacent carbonyl group of the carbamate. This delocalization significantly reduces the nucleophilicity and basicity of the nitrogen atom, making it less susceptible to participating in undesired reactions.[2][3]

-

Steric Hindrance : The bulky tert-butyl group provides a steric shield around the amine, physically obstructing the approach of reagents that could otherwise react with the N-H bond or the nitrogen itself.

-

Resistance to Oxidation and Decomposition : By effectively "masking" the reactive amine, the Boc group shields the functionality from oxidative degradation and other decomposition pathways that can occur under various reaction conditions.[1][4]

This protection is crucial, rendering the N-Boc-aminocyclohexanone a stable, crystalline solid that can be reliably handled, stored, and utilized in subsequent synthetic steps.[1][5]

Physicochemical Properties and Stability Data

The stability imparted by the Boc group is reflected in the compound's physicochemical properties. N-Boc-aminocyclohexanones are typically stable solids with well-defined melting points, suitable for long-term storage under recommended conditions.[1]

| Property | 3-N-Boc-aminocyclohexanone | 4-N-Boc-aminocyclohexanone |

| CAS Number | 885280-38-6 | 179321-49-4 |

| Molecular Formula | C₁₁H₁₉NO₃ | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol | 213.27 g/mol |

| Melting Point | 81–85 °C[1] | 114-118 °C[6][7][8] |

| Boiling Point | 335.9 ± 31.0 °C (Predicted)[1] | 335.9 °C at 760 mmHg[6][8] |

| Density | 1.06 ± 0.1 g/cm³ (Predicted)[1] | 1.06 g/cm³[6][8] |

| Storage Conditions | Store in sealed, dry containers, away from light, ideally at -20°C.[1] | 2-8°C, under inert gas.[6][7][8] |

Chemical Stability Profile and Orthogonality

A key advantage of the Boc group is its predictable stability profile, which allows for orthogonal synthetic strategies. It is exceptionally stable under basic, nucleophilic, and reductive conditions, but is selectively cleaved by acid.[9][10][11] This allows for the selective deprotection of other protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-labile Cbz group, while the Boc-protected amine remains intact.

Caption: Chemical stability profile of the N-Boc protecting group.

Role in Synthetic Workflows

The stability of N-Boc-aminocyclohexanone makes it an ideal intermediate for multi-step syntheses. The protected compound can be carried through various transformations on other parts of the molecule before the final, targeted deprotection of the amine.

Caption: General synthetic workflow utilizing a Boc-protected intermediate.

For researchers, selecting the correct protecting group is paramount. The decision often depends on the other functional groups present in the molecule and the planned reaction sequence.

Caption: Decision tree for selecting an amine protecting group.

Experimental Protocols

The following are representative protocols for the synthesis and deprotection of N-Boc-aminocyclohexanones, synthesized from publicly available literature.

Protocol for Synthesis of 3-N-Boc-aminocyclohexanone[1]

This method utilizes a Michael addition approach.

-

Reaction Setup : Dissolve 2-cyclohexen-1-one (150 mmol) and tert-butyl carbamate (145.11 mmol) in dichloromethane (DCM).

-

Catalysis : Add bismuth nitrate pentahydrate (28.8 mmol) to the solution.

-

Reaction : Stir the mixture vigorously for 21 hours at room temperature.

-

Workup : Filter the mixture. Wash the separated organic phase sequentially with a saturated sodium bicarbonate solution and saline. Dry the organic phase over anhydrous sodium sulfate.

-

Purification : Evaporate the solvent under reduced pressure. Purify the resulting crude product by silica gel chromatography using a 3:7 mixture of ethyl acetate and cyclohexanol as the eluent.

-

Yield : The expected yield of N-Boc-3-aminocyclohexanone is approximately 47%.

Protocol for Synthesis of 4-N-Boc-aminocyclohexanone[12]

This method starts from the corresponding amino alcohol hydrochloride.

-

Reaction Setup : Add 4-amino-cyclohexanol hydrochloride, poly guanidine, and Boc anhydride (di-tert-butyl dicarbonate) in a weight ratio of 1:2:1.5 into a reaction kettle.

-

Boc Protection : React the mixture for 12-24 hours at room temperature.

-

Oxidation : Add the resulting mixture of 4-N-Boc-amino cyclohexanol into a sodium hypochlorite or sodium chlorite solution. Add acid and stir for 1-2 hours.

-

Workup : Separate the liquid layers and collect the organic layer. Wash the organic layer with water and then dry it.

-

Isolation : Remove the dichloromethane solvent by rotary evaporation to obtain the white solid product, 4-N-Boc-aminocyclohexanone.

General Protocol for Acid-Catalyzed Boc Deprotection[13][14]

This is a standard method for removing the Boc group to liberate the free amine.

-

Reaction Setup : Dissolve the Boc-protected aminocyclohexanone (1 mmol) in a suitable solvent such as dichloromethane (10 mL) or ethyl acetate.

-

Acid Addition : Add a strong acid. Common choices include:

-

Trifluoroacetic acid (TFA), often used in a 1:1 ratio with the solvent (e.g., 10 mL).

-

A 3 M solution of hydrochloric acid (HCl) in ethyl acetate.

-

-

Reaction : Stir the mixture at room temperature. The reaction is often rapid and can be monitored by TLC. Gassing (CO₂ evolution) may be observed.[12]

-

Workup : Upon completion, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution). Extract the product into an appropriate organic solvent. Wash, dry, and concentrate the organic layers to yield the deprotected amine, often as a salt.

Conclusion

The tert-butoxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, providing a robust and versatile strategy for the temporary protection of the amine functionality in aminocyclohexanones.[9] Its ability to confer stability against a broad range of reagents shields the reactive amine, preventing unwanted side reactions and enabling complex, multi-step synthetic routes.[1] The predictable and mild conditions required for its removal further enhance its utility. A thorough understanding of the stability profile and experimental handling of N-Boc-aminocyclohexanone empowers researchers to leverage this critical intermediate to achieve their synthetic goals in drug discovery and development with greater efficiency and success.

References

- 1. Role Of 3-N-Boc-Aminocyclohexanone In Pharmaceutical Synthesis [hzsqchem.com]

- 2. reddit.com [reddit.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-N-Boc-Aminocyclohexanone, CAS No. 179321-49-4 - iChemical [ichemical.com]

- 7. N-4-Boc-氨基环己酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 4-N-Boc-aminocyclohexanone CAS#: 179321-49-4 [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

The Advent of a Key Synthetic Building Block: A Literature Review on the Discovery and Initial Synthesis of N-4-Boc-aminocyclohexanone

A Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction: N-4-Boc-aminocyclohexanone, also known as tert-butyl (4-oxocyclohexyl)carbamate, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug development.[1] Its strategic importance lies in its bifunctional nature, possessing a protected amine and a ketone, which allows for sequential and selective chemical modifications. This technical guide provides a comprehensive review of the early and most common synthetic routes to this valuable compound, presenting detailed experimental protocols, comparative data, and a visual representation of the synthetic workflow.

The Predominant Synthetic Pathway

The discovery and widespread use of this compound are intrinsically linked to the development of robust methods for its synthesis. A thorough review of the scientific literature and patent landscape reveals a primary, two-step synthetic strategy that has become the cornerstone of its production. This approach commences with the protection of the amino group of a 4-aminocyclohexanol precursor, followed by the oxidation of the hydroxyl group to the desired ketone.

Step 1: Boc Protection of 4-Aminocyclohexanol

The initial and most critical step is the chemoselective protection of the primary amine in the presence of a secondary alcohol. The reagent of choice for this transformation is Di-tert-butyl dicarbonate (Boc anhydride), which reacts with the amine to form a stable tert-butoxycarbonyl (Boc) carbamate.[2][3] This protective group is favored for its stability across a wide range of reaction conditions, yet it can be readily removed under acidic conditions.[2][3]

Commonly, trans-4-aminocyclohexanol is used as the starting material, often in its hydrochloride salt form. The reaction is typically carried out in the presence of a base to neutralize the acid formed and to deprotonate the ammonium salt. While triethylamine has been a conventional choice, alternative, recyclable bases like polyguanidine have been introduced to offer a greener and more industrially scalable process.

Step 2: Oxidation of N-4-Boc-aminocyclohexanol

With the amine successfully protected, the subsequent step focuses on the oxidation of the secondary alcohol to a ketone. A variety of oxidizing agents and conditions have been employed for this purpose, each with its own advantages and disadvantages in terms of yield, selectivity, cost, and environmental impact.

Historically, strong oxidizing agents like potassium permanganate (KMnO₄) were used. However, this method is often associated with harsh reaction conditions, over-oxidation byproducts, and the generation of significant manganese waste, making it less favorable for large-scale production.

More contemporary and "greener" oxidation methods have largely supplanted the use of permanganate. These include:

-

Hypochlorite-based oxidation: Using sodium hypochlorite (bleach) or sodium chlorite in the presence of an acid provides a cost-effective and environmentally more benign alternative.

-

Swern Oxidation: This well-established method utilizes a mixture of dimethyl sulfoxide (DMSO) and oxalyl chloride at low temperatures to achieve a mild and high-yielding oxidation.

The choice of oxidation method often depends on the scale of the synthesis, the desired purity of the final product, and environmental considerations.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental protocols derived from the literature for the synthesis of this compound, along with tables summarizing the quantitative data for easy comparison.

Protocol 1: Synthesis via Triethylamine and Potassium Permanganate Oxidation

This protocol represents a more traditional approach to the synthesis.

Step 1: Boc Protection of trans-4-Aminocyclohexanol

-

To a solution of trans-4-aminocyclohexanol (1.0 eq) in a suitable solvent such as dichloromethane, add triethylamine (1.1 eq).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-4-Boc-trans-aminocyclohexanol.

Step 2: Potassium Permanganate Oxidation

-

Dissolve the N-4-Boc-trans-aminocyclohexanol (1.0 eq) in a solvent like acetone.

-

Cool the solution to 0°C.

-

Slowly add a solution of potassium permanganate (KMnO₄) (approx. 2.0 eq) in water.

-

Stir the reaction vigorously at 0°C until the starting material is consumed (as monitored by TLC).

-

Quench the reaction by adding a saturated solution of sodium sulfite.

-

Filter the mixture through celite to remove manganese dioxide.

-

Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry, and concentrate to afford this compound.

Protocol 2: Greener Synthesis via Polyguanidine and Hypochlorite Oxidation

This protocol is based on a patented, more environmentally friendly method.

Step 1: Boc Protection using Polyguanidine

-

In a reaction vessel, charge trans-4-aminocyclohexanol hydrochloride, polyguanidine, and di-tert-butyl dicarbonate in a 1:2:1.5 mass ratio in dichloromethane.

-

Stir the mixture at room temperature for 12-24 hours.

-

Filter the reaction mixture to remove the recyclable polyguanidine.

-

The resulting filtrate containing N-4-Boc-trans-aminocyclohexanol in dichloromethane can be used directly in the next step.

Step 2: Sodium Hypochlorite Oxidation

-

To the dichloromethane solution from the previous step, add a solution of sodium hypochlorite or sodium chlorite.

-

Add an acid to catalyze the reaction and stir for 1-2 hours.

-

Separate the organic layer, wash with water, and dry over an anhydrous salt.

-

Remove the solvent by rotary evaporation to obtain this compound as a white solid.

Quantitative Data Summary

| Parameter | Protocol 1 (Traditional) | Protocol 2 (Greener) | Reference |

| Starting Material | trans-4-Aminocyclohexanol | trans-4-Aminocyclohexanol HCl | |

| Base (Step 1) | Triethylamine | Polyguanidine | |

| Oxidizing Agent (Step 2) | Potassium Permanganate (KMnO₄) | Sodium Hypochlorite/Chlorite | |

| Reaction Time (Step 1) | 12-24 h | 12-24 h | |

| Reaction Time (Step 2) | Varies (TLC monitoring) | 1-2 h | |

| Overall Yield | Moderate to Good | High | |

| Purity | ≥ 95% | ≥ 98% | [4] |

| Melting Point | 114-118 °C | 114-118 °C | [4][5] |

Note: Yields and reaction times can vary based on specific reaction conditions and scale.

Synthetic Workflow Visualization

The logical progression of the synthesis of this compound is depicted in the following workflow diagram.

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is a well-established process that has evolved from traditional methods to more efficient and environmentally conscious protocols. The two-step sequence of Boc protection followed by oxidation remains the most practical and widely adopted route. For researchers and drug development professionals, a clear understanding of these synthetic pathways, including the nuances of reagent selection and reaction conditions, is crucial for the efficient production of this key building block for novel therapeutics. The ongoing development of greener synthetic alternatives continues to enhance the industrial viability and sustainability of its production.

References

N-4-Boc-Aminocyclohexanone: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-4-Boc-aminocyclohexanone, formally known as tert-butyl (4-oxocyclohexyl)carbamate, has emerged as a critical and versatile building block in organic synthesis. Its bifunctional nature, featuring a ketone and a protected amine on a cyclohexyl scaffold, makes it an invaluable intermediate for constructing complex molecular architectures. This guide provides a comprehensive overview of its applications, key chemical transformations, and detailed experimental protocols, highlighting its significance in pharmaceutical development and medicinal chemistry.[1]

Core Properties and Synthetic Utility

This compound (CAS: 179321-49-4) is a stable, solid compound with a molecular weight of 213.27 g/mol .[2][3] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine is central to its utility. This group is robust under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for sequential and controlled synthetic transformations. The ketone functionality serves as a versatile handle for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions.

This unique structural combination makes the compound a cornerstone in the synthesis of novel drug candidates, particularly for neurological disorders, and in the development of biologically active molecules where the introduction of a functionalized cyclohexyl moiety is desired.[1]

Key Synthetic Transformations and Applications

The true power of this compound lies in its ability to undergo diverse chemical reactions at both the ketone and the protected amine functionalities. This dual reactivity allows for its use in creating a wide range of molecular scaffolds, most notably substituted piperidines and spirocyclic systems, which are privileged structures in drug discovery.[4][5]

Reductive amination is one of the most powerful and widely used methods for forming C-N bonds and is a primary application of this compound.[6] This one-pot reaction typically involves the formation of an iminium ion intermediate from the ketone and a primary or secondary amine, followed by in-situ reduction to yield the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a frequently used reducing agent due to its mild nature and high selectivity, which minimizes the undesired reduction of the starting ketone.[6] This reaction is fundamental for synthesizing N-substituted 4-aminocyclohexane derivatives, which are common motifs in active pharmaceutical ingredients (APIs).[6][7]

Spirocycles, particularly spiropiperidines, are of immense interest in drug discovery due to their rigid, three-dimensional structures that can improve potency, selectivity, and pharmacokinetic properties.[5][8] this compound is an excellent starting material for constructing these complex scaffolds. For example, it can be used in multi-step sequences to generate novel 2-spiropiperidines and other spirocyclic systems that occupy under-explored regions of chemical space.[4] The synthesis often involves an initial reaction at the ketone, followed by deprotection of the Boc group and subsequent intramolecular cyclization.

Experimental Protocols and Data

To facilitate practical application, this section provides detailed experimental protocols for key transformations involving this compound.

This protocol outlines the reductive amination of a ketone, such as a cyclohexanone derivative, with a primary amine using sodium triacetoxyborohydride.[6]

Reaction Scheme: Ketone + Amine --(Acid Catalyst)--> [Iminium Ion] --(NaBH(OAc)₃)--> Substituted Amine

Materials and Reagents:

| Reagent/Material | Grade | Typical Equivalents |

|---|---|---|

| This compound | ≥95% | 1.0 eq |

| Primary/Secondary Amine | Reagent | 1.1 eq |

| Sodium Triacetoxyborohydride | Reagent | 1.5 eq |

| Acetic Acid (Glacial) | ACS | 1.2 eq |

| Dichloromethane (DCM), Anhydrous | ACS | - |

| Saturated Sodium Bicarbonate | ACS | - |

| Brine | ACS | - |

| Anhydrous Magnesium Sulfate | ACS | - |

Procedure:

-

Iminium Formation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). To this solution, add the desired amine (1.1 eq) followed by glacial acetic acid (1.2 eq). Stir the mixture at room temperature for 30-60 minutes.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Monitor for any mild exothermic reaction. Continue stirring at room temperature.

-

Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[6]

A common laboratory-scale synthesis involves the protection of the amine followed by oxidation of the alcohol.[9]

Reaction Scheme: 4-Aminocyclohexanol + Boc₂O --> 4-N-Boc-aminocyclohexanol --(Oxidation)--> this compound

Materials and Reagents:

| Reagent/Material | Grade | Typical Equivalents/Ratio |

|---|---|---|

| 4-trans-Aminocyclohexanol HCl | Reagent | 1.0 eq |

| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | 1.1 eq |

| Triethylamine or other base | Reagent | 2.5 eq |

| Dichloromethane (DCM) | ACS | - |

| Sodium Hypochlorite Solution | Reagent | Varies |

| Acetic Acid | ACS | Varies |

Procedure Summary:

-

Boc Protection: 4-trans-Aminocyclohexanol hydrochloride is dissolved in a suitable solvent like DCM, and a base (e.g., triethylamine or poly-guanidine) is added to neutralize the HCl salt.[9] Di-tert-butyl dicarbonate (Boc₂O) is then added, and the reaction is stirred at room temperature until completion (typically 12-24 hours).[9] After an aqueous workup, the 4-N-Boc-trans-4-aminocyclohexanol intermediate is isolated.

-

Oxidation: The intermediate alcohol is then oxidized to the ketone. A variety of oxidizing agents can be used, including bleach (sodium hypochlorite) in the presence of an acid catalyst, which is a greener alternative to traditional heavy metal oxidants like KMnO₄.[9] The reaction is monitored by TLC, and upon completion, the product is extracted and purified.

Visualizing Synthetic Workflows

The following diagrams, generated using DOT language, illustrate key workflows and the synthetic versatility of this compound.

Caption: General workflow for a reductive amination reaction.

Caption: Synthetic versatility of this compound.

Conclusion

This compound is a high-value building block that offers synthetic chemists a reliable and versatile platform for the creation of complex and biologically relevant molecules.[1] Its dual functionality, protected for sequential reactions, enables efficient access to diverse scaffolds, including substituted aminocyclohexanes and spirocyclic systems, which are crucial in modern drug discovery.[4][5] The established protocols for its use in key transformations like reductive amination underscore its practical importance in both academic research and industrial pharmaceutical development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. tert-butyl N-(4-oxocyclohexyl)carbamate | C11H19NO3 | CID 1512535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bepls.com [bepls.com]

- 9. CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone - Google Patents [patents.google.com]

Storage and handling recommendations for N-4-Boc-aminocyclohexanone.

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the recommended storage and handling procedures for N-4-Boc-aminocyclohexanone, a key intermediate in pharmaceutical development and organic synthesis. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety.

Compound Properties and Specifications

This compound, also known as tert-butyl (4-oxocyclohexyl)carbamate, is a versatile building block in medicinal chemistry, particularly in the development of novel therapeutics.[1] Its stability and reactivity are largely dictated by the presence of the Boc-protecting group on the amine and the cyclohexanone ring.[1]

| Property | Value |

| CAS Number | 179321-49-4 |

| Molecular Formula | C₁₁H₁₉NO₃ |

| Molecular Weight | 213.27 g/mol |

| Appearance | White to off-white solid, powder, or crystalline powder[1] |

| Melting Point | 114-118 °C |

| Solubility | Soluble in methanol |

| Storage Temperature | 2-8 °C[2] |

Storage Recommendations

Proper storage is essential to prevent degradation and maintain the quality of this compound.

Temperature and Environment

The recommended storage temperature for this compound is between 2°C and 8°C.[2] It should be stored in a dry, well-ventilated place. As amines can be hygroscopic, it is crucial to protect the compound from moisture.

Container Specifications

To prevent contamination and degradation, the choice of container is important.

| Container Material | Recommendation |

| Primary Containers | High-density polyethylene (HDPE) or glass bottles are recommended. For long-term storage, amber glass vials are preferable to protect against potential light sensitivity. |

| Container Closure | Containers should have tightly sealed caps to prevent exposure to air and moisture. |

Stability and Incompatibility

Chemical Stability

Incompatible Materials

To prevent unintended reactions and degradation, avoid storing this compound with the following:

-

Strong Oxidizing Agents: May react with the amine or ketone functional groups.

-

Strong Acids: Will lead to the cleavage of the Boc protecting group.

Handling Procedures and Personal Protective Equipment (PPE)

Safe handling practices are paramount to minimize exposure and ensure the well-being of laboratory personnel.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is required.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

| PPE Type | Specification |

| Eye and Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes.[3] |

| Skin Protection | A lab coat or chemical-resistant apron is necessary.[3] |

| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.[3] |

| Respiratory Protection | In cases of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator with an organic vapor cartridge should be used.[3] |

General Handling Workflow

The following diagram illustrates the general workflow for handling this compound in a laboratory setting.

Caption: General workflow for handling this compound.

Experimental Protocol: Reductive Amination

Reductive amination is a common and important reaction for this compound, converting the ketone to a secondary amine. The following is a representative protocol.

Materials and Reagents

-

This compound

-

Primary amine (e.g., benzylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous dichloromethane (DCM)

-

Glacial acetic acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Amine Addition: Add the primary amine (1.1 eq) to the solution via syringe.

-

Iminium Ion Formation: Add glacial acetic acid (1.2 eq) to the reaction mixture and stir at room temperature for 30-60 minutes.

-

Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring solution.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with DCM. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram

Caption: Workflow for the reductive amination of this compound.

Disposal

All waste materials containing this compound should be treated as chemical waste. Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. It is classified as hazardous to the aquatic environment, and release into the environment should be avoided.

References

Methodological & Application

Synthesis of N-4-Boc-aminocyclohexanone: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides two detailed, step-by-step protocols for the synthesis of N-4-Boc-aminocyclohexanone, a key intermediate in the development of various pharmaceuticals. The protocols outlined below offer robust and reproducible methods for obtaining this versatile building block.

Introduction

N-tert-butoxycarbonyl-4-aminocyclohexanone (this compound) is a valuable synthetic intermediate widely utilized in medicinal chemistry and drug discovery. The presence of the Boc protecting group on the amine and the ketone functionality allows for selective chemical transformations, making it an essential component in the synthesis of complex molecules, including enzyme inhibitors and receptor ligands. This application note details two effective methods for its preparation: a two-step synthesis involving Boc protection followed by a TEMPO-catalyzed oxidation, and a one-pot Swern oxidation.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| trans-4-Aminocyclohexanol hydrochloride | C₆H₁₄ClNO | 151.63 | White solid | 225-227 |

| Di-tert-butyl dicarbonate (Boc Anhydride) | C₁₀H₁₈O₅ | 218.25 | Colorless liquid or solid | 22-24 |

| N-Boc-trans-4-aminocyclohexanol | C₁₁H₂₁NO₃ | 215.29 | White solid | - |

| This compound | C₁₁H₁₉NO₃ | 213.27 | White to off-white solid | 114-118 [1] |

Table 2: Summary of Synthetic Protocols

| Protocol | Starting Material | Key Reagents | Reaction Steps | Typical Yield | Advantages |

| Protocol 1 | trans-4-Aminocyclohexanol hydrochloride | Boc Anhydride, Polyguanidine, TEMPO, Sodium chlorite | 2 (Boc Protection, Oxidation) | High | Environmentally friendly oxidation, stable intermediates. |

| Protocol 2 | N-Boc-trans-4-aminocyclohexanol | Oxalyl chloride, DMSO, Triethylamine | 1 (Swern Oxidation) | High | Mild reaction conditions, avoids heavy metals. |

Experimental Protocols

Protocol 1: Two-Step Synthesis via Boc Protection and TEMPO-Catalyzed Oxidation

This protocol is based on a method adapted from patent literature, offering a high-yielding and environmentally conscious approach.[2]

Step 1: Synthesis of N-Boc-trans-4-aminocyclohexanol

Materials:

-

trans-4-Aminocyclohexanol hydrochloride

-

Di-tert-butyl dicarbonate (Boc Anhydride)

-

Polyguanidine (or a suitable non-nucleophilic base like triethylamine)

-

Dichloromethane (DCM)

Procedure:

-

To a reaction vessel, add trans-4-aminocyclohexanol hydrochloride (1.0 eq).

-

Add dichloromethane (DCM) to form a suspension.

-

Add polyguanidine (2.0 eq by weight relative to the starting material) or triethylamine (2.2 eq) to the suspension and stir.

-

Slowly add di-tert-butyl dicarbonate (1.5 eq by weight, which is approximately 1.1 eq molar) to the reaction mixture at room temperature.

-